molecular formula C16H23NO3 B4200245 N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide

N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide

Cat. No. B4200245
M. Wt: 277.36 g/mol
InChI Key: JNVFRPPSOVJQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide, also known as Mecamylamine, is a synthetic compound that belongs to the family of nicotinic acetylcholine receptor (nAChR) antagonists. It was first synthesized in 1951 and has since been used in various scientific research studies due to its ability to block the action of acetylcholine at nAChRs.

Mechanism of Action

N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide acts as a non-competitive antagonist at nAChRs, which are ligand-gated ion channels that are activated by acetylcholine. By blocking the action of acetylcholine at these receptors, this compound inhibits the transmission of nerve impulses and leads to a decrease in cholinergic activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. It has been found to decrease the release of dopamine in the brain, which is associated with addiction and reward pathways. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide in lab experiments is its ability to selectively block nAChRs without affecting other types of receptors. However, a limitation is that it can also block other types of receptors at higher concentrations, which can lead to off-target effects.

Future Directions

There are several future directions for the use of N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide in scientific research. One direction is to investigate its potential as a therapeutic agent for addiction, cognitive impairment, and neurodegenerative diseases. Another direction is to explore its effects on other neurotransmitter systems and their interactions with nAChRs. Additionally, the development of more selective nAChR antagonists could lead to improved understanding of the role of nAChRs in various physiological and pathological conditions.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide has been used in various scientific research studies due to its ability to block the action of acetylcholine at nAChRs. It has been used to study the role of nAChRs in addiction, cognition, and neurodegeneration.

properties

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-9-5-6-10-15(14)20-12-11-17-16(18)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVFRPPSOVJQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide
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N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide
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N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide
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N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide
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N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide
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N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide

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